molecular formula C15H10N2O2S B12912686 1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- CAS No. 65715-09-5

1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl-

Cat. No.: B12912686
CAS No.: 65715-09-5
M. Wt: 282.3 g/mol
InChI Key: PQPKXNPBJVJQSE-UHFFFAOYSA-N
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Description

Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone typically involves the cyclization of appropriate thiosemicarbazides with aromatic carboxylic acids or their derivatives. Common reaction conditions include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxadiazole ring or the thioxo group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced forms of the oxadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole-2-thione: Similar structure but lacks the additional phenyl group.

    2-Phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar oxadiazole core with different substituents.

Uniqueness

Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

CAS No.

65715-09-5

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

phenyl-(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methanone

InChI

InChI=1S/C15H10N2O2S/c18-14(12-9-5-2-6-10-12)17-15(20)19-13(16-17)11-7-3-1-4-8-11/h1-10H

InChI Key

PQPKXNPBJVJQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=S)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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